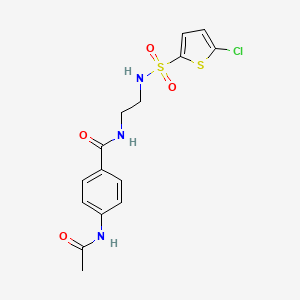

4-acetamido-N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)benzamide

CAS No.: 1091398-53-6

Cat. No.: VC4235332

Molecular Formula: C15H16ClN3O4S2

Molecular Weight: 401.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1091398-53-6 |

|---|---|

| Molecular Formula | C15H16ClN3O4S2 |

| Molecular Weight | 401.88 |

| IUPAC Name | 4-acetamido-N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]benzamide |

| Standard InChI | InChI=1S/C15H16ClN3O4S2/c1-10(20)19-12-4-2-11(3-5-12)15(21)17-8-9-18-25(22,23)14-7-6-13(16)24-14/h2-7,18H,8-9H2,1H3,(H,17,21)(H,19,20) |

| Standard InChI Key | UJMWLYIJFIPLRN-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(S2)Cl |

Introduction

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:

-

Preparation of Benzamide Derivative:

-

Start with a substituted benzoyl chloride reacting with acetamide to form the benzamide derivative containing the acetamido group.

-

-

Introduction of Sulfonamide Group:

-

React a thiophene derivative (e.g., 5-chlorothiophene) with sulfonyl chloride to introduce the sulfonamide functionality.

-

-

Coupling Reaction:

-

Use a coupling agent (e.g., carbodiimides or phosphonium salts) to link the sulfonamido-thiophene moiety with the benzamide derivative via an ethyl spacer.

-

This synthetic approach would require purification steps such as recrystallization or chromatography to isolate the target compound.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The presence of both sulfonamide and amide groups in this compound suggests potential activity against bacterial or fungal pathogens.

Anti-inflammatory Potential

Amides and sulfonamides are often explored for their anti-inflammatory effects. Molecular docking studies could reveal interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory pathways.

Analytical Characterization

To confirm the structure and purity, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identification of hydrogen and carbon environments. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | Detection of functional groups (e.g., amide, sulfonamide). |

| Elemental Analysis | Verification of molecular formula composition. |

In Silico Docking Studies

Computational docking studies could predict binding affinities to biological targets such as bacterial enzymes or human receptors involved in inflammation or cancer progression.

In Vitro Assays

The compound could be tested for:

-

Antimicrobial activity using standard strains like E. coli or S. aureus.

-

Cytotoxicity against cancer cell lines like HeLa or MCF7 using assays such as MTT or SRB.

Toxicity Studies

Early-stage toxicity evaluation using models like Daphnia magna or mammalian cell lines would provide insights into its safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume